molecular formula C19H22N4O6 B3311440 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide CAS No. 946263-68-9

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide

Cat. No.: B3311440
CAS No.: 946263-68-9
M. Wt: 402.4 g/mol
InChI Key: NTNLXVAZOWATBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-Methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide is a synthetic small molecule featuring a 1,4-dihydropyridin-4-one core substituted with a morpholine moiety and a 3-nitroanilide acetamide chain. This specific molecular architecture is of significant interest in medicinal chemistry research, particularly in the investigation of novel antifungal agents. Compounds with structurally related indolizin-3-yl-2-oxo-acetamide frameworks have demonstrated potent in vitro and in vivo activity against human pathogenic fungi, including Aspergillus species, by potentially acting on cellular targets distinct from those of existing azole and echinocandin drug classes . The incorporation of the morpholine group is a common strategy in drug design to influence the compound's solubility and pharmacokinetic profile. The 3-nitrophenyl group attached to the acetamide function can be crucial for target binding affinity. This molecule is provided as a high-purity chemical tool for research purposes only, enabling studies in microbiology, pharmacology, and hit-to-lead optimization programs. It is strictly for use in laboratory research. This compound is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6/c1-28-18-12-22(16(10-17(18)24)11-21-5-7-29-8-6-21)13-19(25)20-14-3-2-4-15(9-14)23(26)27/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNLXVAZOWATBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCOCC2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridine with N-(3-nitrophenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the morpholine ring.

Scientific Research Applications

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, such as the 1,4-dihydropyridinone backbone, morpholine derivatives, or acetamide-linked aromatic substituents. These comparisons are based on synthesis routes, substituent effects, and available experimental data.

Morpholine-Containing Analogs from Patent Literature (EP 4 374 877 A2)

Two compounds from a 2024 European patent application exhibit structural parallels:

(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

(4aR)-N-[2-(2-Cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

Key Comparisons:

  • Morpholine Positioning: Both patent compounds feature a morpholine group linked via an ethoxy bridge, whereas the target compound has a morpholin-4-ylmethyl substituent directly attached to the dihydropyridinone ring. This difference may alter solubility and membrane permeability.
  • Electron-Withdrawing Groups: The patent compounds include trifluoromethyl and cyano groups, while the target molecule employs a nitro group. The nitro substituent’s stronger electron-withdrawing effect could enhance reactivity in electrophilic interactions .

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Key Comparisons:

  • The isopropylphenyl acetamide side chain in these analogs contrasts with the 3-nitrophenyl group in the target molecule, which may influence binding affinity to hydrophobic pockets in biological targets.
  • Synthetic Yields : Both analogs were synthesized with ~58% yield via acetylation/sulfonylation reactions, suggesting that similar strategies could be applied to functionalize the target compound’s morpholine moiety .
1,4-Dihydropyridine Derivatives with Thioether Linkages (Pharmacological Study)

The dihydropyridine derivatives AZ331 and AZ257 from share a 1,4-dihydropyridine core but differ in substituents:

  • AZ331 : Contains a methoxyphenyl-2-oxoethylthio group.
  • AZ257 : Features a bromophenyl-2-oxoethylthio group.

Key Comparisons:

  • Thioether vs. Acetamide Linkages : The thioether bridge in AZ331/AZ257 may confer greater conformational flexibility compared to the rigid acetamide linker in the target compound.

Implications for Further Research

  • Synthetic Optimization : The target compound’s nitro group and morpholine-methyl linkage may require tailored synthetic protocols to avoid side reactions (e.g., nitro reduction). Lessons from ’s acetylation/sulfonylation methods could inform functionalization strategies.
  • Biological Screening: Prioritize assays relevant to dihydropyridinone derivatives, such as kinase inhibition or ion channel modulation, given the structural resemblance to patented molecules .

Biological Activity

The compound 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide (CAS Number: 946263-60-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H25N3O5
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound contains several notable functional groups:

  • A dihydropyridine core, which is often associated with various pharmacological activities.
  • A morpholine ring , which may enhance solubility and bioavailability.
  • A nitrophenyl group , potentially contributing to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of the nitrophenyl group suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of dihydropyridine compounds can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology.

Comparative Biological Activity

Activity TypeRelated CompoundsObserved Effects
AntioxidantDihydropyridine derivativesReduces oxidative stress
Anti-inflammatoryNitrophenol derivativesInhibits cytokine production
CytotoxicityMeroterpenoidsInduces apoptosis in cancer cells

Cytotoxicity Studies

Research has demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study on Lung Cancer Cells : A related compound showed a GI50 value of 13.5 μM against lung cancer cells, indicating potent cytotoxicity (Chen et al., 2017).
  • Breast Cancer Models : Another study highlighted the efficacy of similar dihydropyridine compounds in inhibiting breast cancer cell proliferation (Rajachan et al., 2016).

Anti-inflammatory Activity

A review of meroterpenoids indicated that compounds with similar functionalities can inhibit the expression of inflammatory mediators such as TNF-alpha and nitric oxide (Blume & Nees, 2022). This suggests that the target compound may also possess anti-inflammatory properties worth exploring.

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the pyridinone core and the 3-nitrophenylacetamide moiety.
  • Morpholine incorporation via alkylation or nucleophilic substitution, requiring precise pH control (pH 7–9) and anhydrous conditions to avoid hydrolysis .
  • Oxidative steps to stabilize the 1,4-dihydropyridinone ring, often using mild oxidants like MnO₂ to prevent over-oxidation .

Key parameters include temperature (60–80°C for amidation), reaction time (monitored via TLC/HPLC), and solvent choice (DMF or THF for polar intermediates) . Purification commonly employs column chromatography with gradients of MeOH/CH₂Cl₂ (0–8%) .

Basic: How is structural integrity confirmed after synthesis?

Characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions (e.g., morpholine methyl protons at δ 3.31–3.55 ppm; aromatic protons of the 3-nitrophenyl group at δ 7.5–8.1 ppm) .
    • IR for carbonyl stretches (C=O at ~1667 cm⁻¹ for amides; C-O of morpholine at ~1100 cm⁻¹) .
  • Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~430–450) .
  • Elemental analysis : Discrepancies >0.3% in C/H/N indicate impurities .

Advanced: How can reaction yields be optimized while minimizing side products?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For example, excess acetyl chloride (1.5 eq.) in morpholine alkylation improves yields to >75% .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling timely quenching (e.g., preventing over-alkylation of the morpholine ring) .
  • Solvent engineering : Switch from DMF to DMAc reduces byproduct formation during amidation by lowering dielectric constant .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Contradictions (e.g., increased nitro group polarity reducing binding affinity) can arise from:

  • Conformational analysis : Molecular dynamics simulations (10 ns trajectories) reveal steric clashes between the 3-nitro group and target hydrophobic pockets .
  • Metabolite interference : LC-MS/MS identifies unstable metabolites (e.g., morpholine N-oxide derivatives) that skew in vitro activity data .
  • Counterion effects : Replace chloride salts with mesylate to enhance solubility and reduce false-negative results in enzyme assays .

Advanced: What computational methods predict reactivity and regioselectivity in derivatization?

  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) identifies electrophilic centers (e.g., C-2 of pyridinone) for regioselective modifications .
  • Reaction path sampling : Metadynamics simulations model transition states for sulfonation or acylation, prioritizing low-energy pathways .
  • Machine learning : Train models on PubChem data to predict viable substituents for enhancing metabolic stability (e.g., fluorinated analogs reduce CYP450 metabolism) .

Advanced: How to analyze conflicting data in biological activity assays?

  • Orthogonal assays : Confirm kinase inhibition via SPR (binding kinetics) and ITC (thermodynamics) to rule out assay-specific artifacts .
  • Redox profiling : Electrochemical detection (e.g., cyclic voltammetry) identifies if the 1,4-dihydropyridinone core undergoes oxidation under assay conditions, generating false positives .
  • Protein binding studies : Serum albumin binding (measured via ultrafiltration) may reduce free drug concentration, necessitating dose adjustment in IC₅₀ calculations .

Advanced: What strategies stabilize the 1,4-dihydropyridinone ring during storage?

  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to prevent hydrolysis .
  • Protective packaging : Store under argon in amber vials to block light/oxygen, reducing ring oxidation (confirmed via stability-indicating HPLC) .
  • pH adjustment : Buffered solutions (pH 5–6) minimize degradation, with <5% loss over 6 months at 4°C .

Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?

  • LogP optimization : Introduce lipophilic groups (e.g., trifluoromethyl) while maintaining ClogP <3.5 (calculated via ChemAxon) .
  • P-gp efflux inhibition : Co-administer with verapamil (10 µM) in MDCK-MDR1 assays to identify analogs resistant to efflux .
  • Molecular size reduction : Replace the 3-nitrophenyl group with smaller substituents (e.g., 4-cyano) to lower molecular weight (<450 Da) .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Heat shock (45°C, 3 min) stabilizes target-bound compound, quantified via Western blot .
  • Photoaffinity labeling : Incorporate a diazirine moiety and UV-crosslink to capture binding proteins for LC-MS/MS identification .
  • Knockout models : CRISPR-Cas9 deletion of the putative target gene confirms on-mechanism activity (e.g., loss of cytotoxicity in KO cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.